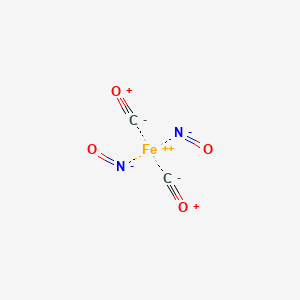
4-(hydroxyamino)quinoline N-oxide
説明
Synthesis Analysis
The synthesis of 4-(N-Hydroxy-N-methylamino)quinoline 1-oxide, a derivative of 4-(hydroxyamino)quinoline N-oxide, has been carried out and evaluated for its carcinogenic activity on mice. This compound is synthesized by incorporating both a quinoline 1-oxide moiety, which is known for its involvement in carcinogenic 4-nitroquinoline 1-oxide, and an N-hydroxy-N-methylamino group, which is found in N-hydroxy-N-monomethylaminoazobenzene (Kawazoe et al., 1978).
Molecular Structure Analysis
Voltammetric and spectroscopic studies have shed light on the carcinogenic activity of 4-(hydroxyamino)quinoline N-oxide (4HAQO) and its analogs. These studies have quantitatively evaluated the reversible redox couple formed between 4HAQO and 4-nitrosoquinoline N-oxide (4NOQO), through an intermediate free radical. This research provides insights into the molecular structure and behavior of these compounds in aqueous solutions, including their pKa values and molecular orbital calculations (Kano et al., 1987).
Chemical Reactions and Properties
The reactivity of 4-(hydroxyamino)quinoline N-oxide has been explored through its interaction with DNA and polynucleotides. Studies have shown that the in vivo action of this compound on rats and its in vitro reaction with DNA lead to the formation of specific quinoline-purine adducts, highlighting its mode of action as a carcinogen (Galiégue-Zouitina et al., 1985).
Physical Properties Analysis
The research on the physical properties of 4-(hydroxyamino)quinoline N-oxide and its derivatives focuses on their synthesis, crystal structure, and interactions with various substances. Studies have provided details on the crystal structure of derivatives obtained through specific reactions, contributing to a deeper understanding of the physical aspects of these compounds (Simone et al., 2006).
Chemical Properties Analysis
Investigations into the chemical properties of 4-(hydroxyamino)quinoline N-oxide derivatives have also included their antimicrobial activities. Synthesis and characterization of new quinoxaline 1,4-di-N-oxide derivatives have shown significant antibacterial and antifungal effects, indicating the broad chemical reactivity and potential applications of these compounds (Soliman, 2013).
科学的研究の応用
Summary of the Application
4-(hydroxyamino)quinoline N-oxide is used in the synthesis of antiparasitic drugs. Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold .
Methods of Application or Experimental Procedures
The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .
Results or Outcomes
The wide robustness of the C–H functionalization of quinoline N-oxides will allow the formation of novel quinolines which cannot be prepared using the conventional methods .
2. Quantitative Determination of Nitrones
Summary of the Application
Quinoline N-oxide hydrate, a similar compound to 4-(hydroxyamino)quinoline N-oxide, is used in the quantitative determination of nitrones .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source, but it involves the use of trifluoroacetic anhydride-sodium iodide reagent .
Results or Outcomes
The specific outcomes or quantitative data are not provided in the source .
3. Complex Formation with Lanthanide Chloride
Summary of the Application
Quinoline N-oxide hydrate, a similar compound to 4-(hydroxyamino)quinoline N-oxide, forms complexes with lanthanide chloride .
Methods of Application or Experimental Procedures
The specific experimental procedures are not detailed in the source .
Results or Outcomes
The specific outcomes or quantitative data are not provided in the source .
4. Direct Alkenylation of Quinoline N-Oxides
Summary of the Application
The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for the synthesis of promising antiparasitic drugs .
Methods of Application or Experimental Procedures
The standard reaction conditions were robust enough to couple different quinoline N-oxides with acrylates, styrenes, and unactivated olefins .
Results or Outcomes
This method allows the formation of novel quinolines which cannot be prepared using conventional methods .
5. Synthesis of Bioactive Compounds
Summary of the Application
4-(hydroxyamino)quinoline N-oxide is used in the synthesis of bioactive compounds. Quinoline N-oxides have emerged as a new class of substrates suitable for the functionalization of the quinoline scaffold .
Methods of Application or Experimental Procedures
The C–H functionalization of quinoline N-oxides via C–H bond activation is a dynamic field that can be developed as a synthetic strategy for the efficient, rapid and regioselective assembly of new bioactive quinoline based-molecules .
Results or Outcomes
The wide robustness of the C–H functionalization of quinoline N-oxides will allow the formation of novel quinolines which cannot be prepared using the conventional methods .
6. Synthesis of Promising Antiparasitic Drugs
Summary of the Application
The direct C–H alkenylation of quinoline N-oxides is a suitable strategy for the synthesis of promising antiparasitic drugs .
Methods of Application or Experimental Procedures
The standard reaction conditions were robust enough to couple different quinoline N-oxides with acrylates, styrenes, and unactivated olefins .
Results or Outcomes
This method allows the formation of novel quinolines which cannot be prepared using conventional methods .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-(1-hydroxyquinolin-4-ylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6,12-13H/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKBOFRVKLKOO-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO)C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=N/O)/C=CN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025419 | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gold -colored granular solid. (NTP, 1992), Gold solid; [CAMEO] | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11628 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-(hydroxyamino)quinoline N-oxide | |
CAS RN |
4637-56-3 | |
| Record name | 4-QUINOLINAMINE-N-HYDROXY-1-OXIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20982 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-(Hydroxyamino)quinoline 1-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177384 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxyaminoquinoline-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3025419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxyamino)quinoline N-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![N1-[3-(butylcarbamoyl)-5-(2,5-dihydro-1H-imidazol-2-yl)phenyl]-N4-[3-(butylcarbamoyl)-5-(4,5-dihydro-1H-imidazol-2-yl)phenyl]terephthalamide](/img/structure/B1212999.png)


